molecular formula C11H12FLiO3 B13639356 Lithium 5-(4-fluorophenyl)-5-hydroxypentanoate

Lithium 5-(4-fluorophenyl)-5-hydroxypentanoate

Cat. No.: B13639356
M. Wt: 218.2 g/mol
InChI Key: FIJMGIHSUXBTOU-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate is a chemical compound that combines lithium ions with a fluorophenyl-substituted hydroxypentanoate. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the lithium ion and the fluorophenyl group imparts unique properties to the compound, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate typically involves the reaction of 5-(4-fluorophenyl)-5-hydroxypentanoic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness by adjusting parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include 5-(4-fluorophenyl)-5-oxopentanoic acid or 5-(4-fluorophenyl)-5-oxopentanal.

    Reduction: Products may include 5-(4-fluorophenyl)-5-hydroxypentanol or 5-(4-fluorophenyl)-pentane.

    Substitution: Products depend on the substituent introduced, such as 5-(4-fluorophenyl)-5-alkoxypentanoate.

Scientific Research Applications

Lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of lithium.

    Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can modulate the activity of various enzymes, including those involved in neurotransmitter signaling. The fluorophenyl group may enhance the compound’s binding affinity to specific targets, thereby influencing its biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
  • Lithium(1+) ion 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate

Uniqueness

Lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate is unique due to the presence of both the lithium ion and the fluorophenyl-substituted hydroxypentanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. The hydroxypentanoate structure provides additional functional groups for chemical modifications, enhancing its versatility compared to similar compounds.

Properties

IUPAC Name

lithium;5-(4-fluorophenyl)-5-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3.Li/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15;/h4-7,10,13H,1-3H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJMGIHSUXBTOU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC=C1C(CCCC(=O)[O-])O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FLiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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